1-(Naphthalen-2-ylsulfonyl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

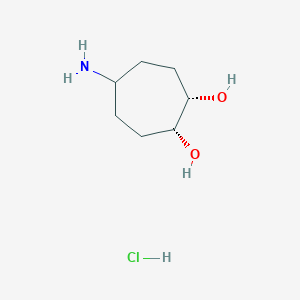

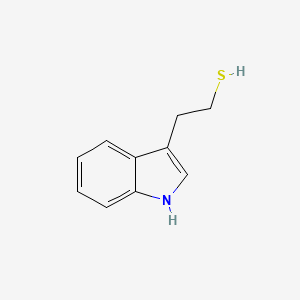

“1-(Naphthalen-2-ylsulfonyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C16H17NO4S and a molecular weight of 319.38 . It is a non-polymer type compound . The compound has been used in the study of human 17beta-hydroxysteroid dehydrogenase type 5 .

Molecular Structure Analysis

The molecular structure of “this compound” includes a naphthalene ring sulfonylated at the 2-position, attached to a piperidine ring at the 1-position. The piperidine ring is carboxylated at the 3-position . The compound is chiral, with one chiral center .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Catalysis

- Synthesis of Derivatives : The compound has been utilized in the synthesis of various derivatives, including 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, under different conditions using Fe3O4 magnetic nanoparticle with high efficiency (Mokhtary & Torabi, 2017).

Crystallography and Structural Analysis

- Structural Studies : A study focused on the crystal packing of carboxylic acids and esters attached to a naphthalene ring, examining the different structures and intermolecular interactions these compounds exhibit (Mondal et al., 2008).

- Crystal Structures of Salts : Research on the crystal structures of salts derived from piperidine and naphthalene-1,5-disulfonic acid revealed the importance of non-covalent interactions in structure formation (Jin et al., 2015).

Biomedical and Pharmaceutical Research

- Metabolism of Histone Deacetylase Inhibitors : A study investigated the metabolism of a histone deacetylase (HDAC) inhibitor with a naphthalene moiety, highlighting the impact of different routes of administration on its metabolic fate (Fonsi et al., 2009).

- Anticonvulsant Activity Evaluation : Compounds with naphthalene moieties, including naphthalen-2-yl acetate derivatives, have been evaluated for their potential anticonvulsant activities (Ghareb et al., 2017).

- Sigma Receptor Binding : Research on the binding and activity at the sigma(1) receptor using derivatives containing the naphthalene moiety has been conducted, demonstrating potential for therapeutic applications (Berardi et al., 2005).

Environmental Chemistry and Degradation Studies

- Degradation of Naphthalene Dye : Studies have been conducted on the degradation pathway of naphthalene dye intermediates, contributing to understanding environmental impacts and degradation processes (Zhu et al., 2012).

Material Science and Luminescence Studies

- Luminescence of Zinc(II) Coordination Polymer : A study explored the synthesis and luminescence properties of a zinc(II) coordination polymer based on naphthalene-derived carboxylic acids, indicating potential applications in materials science (Liu et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

1-naphthalen-2-ylsulfonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c18-16(19)14-6-3-9-17(11-14)22(20,21)15-8-7-12-4-1-2-5-13(12)10-15/h1-2,4-5,7-8,10,14H,3,6,9,11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQWWYGLWQVHDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2383740.png)

![3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2383742.png)

![2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2383746.png)

![2-[2-(tert-butyl)-4-bromophenoxy]-N-cyclopentylacetamide](/img/structure/B2383748.png)

![N-(1-cyanocyclopentyl)-6-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2383754.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2383758.png)

![benzyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2383761.png)